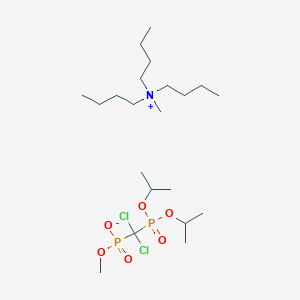
N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(diisopropoxyphosphoryl)methyl)phosphonate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by its unique structure, which includes both ammonium and phosphonate groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(diisopropoxyphosphoryl)methyl)phosphonate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with dichloro(diisopropoxyphosphoryl)methylphosphonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired product. The use of catalysts and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(diisopropoxyphosphoryl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloro groups are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding phosphonate oxides.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate compounds.
Scientific Research Applications
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(diisopropoxyphosphoryl)methyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(diisopropoxyphosphoryl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular membranes and disrupt their integrity, leading to cell lysis. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-N-methylbutan-1-aminium bromide: A quaternary ammonium compound with similar structural features but different anionic components.
N,N-Dibutyl-N-methylbutan-1-aminium chloride: Another quaternary ammonium compound with chloride as the counterion.
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(diisopropoxyphosphoryl)methyl)phosphonate is unique due to the presence of both ammonium and phosphonate groups in its structure. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H47Cl2NO6P2 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
[dichloro-di(propan-2-yloxy)phosphorylmethyl]-methoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C8H18Cl2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6(2)15-18(13,16-7(3)4)8(9,10)17(11,12)14-5/h5-13H2,1-4H3;6-7H,1-5H3,(H,11,12)/q+1;/p-1 |
InChI Key |
NNORGBNPWULCOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.CC(C)OP(=O)(C(P(=O)([O-])OC)(Cl)Cl)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















